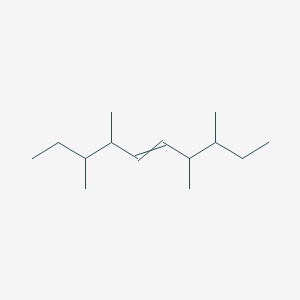

3,4,7,8-Tetramethyldec-5-ene

Description

General Overview of Alkene Structural Motifs in Organic Chemistry

Alkenes are a fundamental class of hydrocarbons in organic chemistry, characterized by the presence of at least one carbon-carbon double bond. researchgate.net This double bond, consisting of one sigma (σ) bond and one pi (π) bond, is a site of high electron density, making alkenes more reactive than their alkane counterparts. researchgate.net The geometry around the double bond is trigonal planar, with bond angles of approximately 120 degrees. researchgate.net Rotation around the carbon-carbon double bond is restricted, which gives rise to the possibility of stereoisomerism. acs.org

The substitution pattern of an alkene refers to the number of alkyl groups attached to the carbons of the double bond. scribd.com This can range from monosubstituted to tetrasubstituted. scribd.com

Significance of Highly Substituted Alkenes and Their Stereochemical Complexity

Highly substituted alkenes, particularly tri- and tetrasubstituted alkenes, are important structural motifs found in many biologically active molecules and natural products. Their increased substitution generally leads to greater thermodynamic stability. scribd.com

A key feature of highly substituted alkenes is their stereochemical complexity. For a tetrasubstituted alkene with four different substituents, multiple stereoisomers can exist. The arrangement of these substituents around the double bond is described using E/Z notation. This complexity presents a significant challenge in synthetic organic chemistry, requiring highly selective methods to control the stereochemical outcome of reactions.

Importance of 3,4,7,8-Tetramethyldec-5-ene as a Model System for Stereochemical and Synthetic Studies

Due to the lack of specific studies on This compound , its importance as a model system for stereochemical and synthetic studies cannot be substantiated with current data. While its structure represents a complex, highly substituted alkene, there is no evidence in the available literature of its use in this capacity.

Structure

2D Structure

3D Structure

Properties

CAS No. |

64781-01-7 |

|---|---|

Molecular Formula |

C14H28 |

Molecular Weight |

196.37 g/mol |

IUPAC Name |

3,4,7,8-tetramethyldec-5-ene |

InChI |

InChI=1S/C14H28/c1-7-11(3)13(5)9-10-14(6)12(4)8-2/h9-14H,7-8H2,1-6H3 |

InChI Key |

YYOPDFGMCCDDGH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)C=CC(C)C(C)CC |

Origin of Product |

United States |

Synthetic Methodologies for 3,4,7,8 Tetramethyldec 5 Ene

Strategic Approaches for the Construction of Highly Branched Alkenes

The creation of sterically congested C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, like those in 3,4,7,8-tetramethyldec-5-ene, often necessitates the use of powerful and selective catalytic systems. These strategies are designed to overcome the steric hindrance and electronic challenges associated with assembling multiple substituents around a double bond.

Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing efficient pathways to form carbon-carbon bonds under mild conditions. nobelprize.org Catalysts based on palladium, nickel, copper, and iron have been extensively developed for the synthesis of substituted olefins.

Palladium catalysis is a versatile tool for olefin synthesis, with the Heck reaction being a prominent example. libretexts.org This reaction involves the coupling of an organohalide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nobelprize.orglibretexts.org The mechanism typically involves oxidative addition of the organohalide to a Pd(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination to yield the final product. libretexts.orgmdpi.com

Recent advancements have focused on expanding the scope and efficiency of these reactions, particularly for creating complex ethers and other functionalized molecules. nih.gov For instance, microwave-assisted Heck reactions have been shown to afford high conversions of aryl halides with terminal olefins using low catalyst loadings under solvent-free conditions. mdpi.com While traditionally used for aryl and vinyl halides, extending these methods to the alkyl halides necessary for synthesizing a structure like this compound remains a formidable challenge.

Table 1: Overview of Selected Palladium-Catalyzed Olefin Synthesis

| Reaction Type | Catalyst System | Substrates | Key Features |

|---|---|---|---|

| Heck Reaction | Pd(0) complex, Base | Organohalide, Alkene | Forms substituted alkenes; tolerates various functional groups. nobelprize.orglibretexts.org |

| Suzuki Coupling | Pd catalyst, Base | Organoborane, Halide/Triflate | Creates C-C bonds to produce conjugated systems and biaryls. libretexts.org |

| Oxidative Coupling | Pd(II) catalyst, Oxidant | 2-Alkylfurans, Olefins | C-H activation strategy; solvent influences reaction course. acs.org |

| Allylic C-H Etherification | Pd catalyst, SOX ligand | Alcohols, Olefins | Couples abundant native functionalities under mild conditions. nih.gov |

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for synthesizing highly substituted alkenes. nus.edu.sg Nickel catalysts can mediate the union of terminal olefins with various coupling partners to generate trisubstituted and tetrasubstituted alkenes with high regio- and stereoselectivity. researchgate.netnih.gov One strategy involves a tandem reaction that combines a regiocontrolled Heck reaction with a stereocontrolled C=C bond migration in a single step, effectively transforming simple monosubstituted olefins into more valuable, complex analogues. nus.edu.sg

N-heterocyclic carbene (NHC) ligated nickel catalysts have proven particularly effective in these transformations. nus.edu.sg Mechanistic studies suggest that these reactions can proceed through various nickel oxidation states, including Ni(I), Ni(II), and Ni(III) cycles, allowing for diverse functionalizations. researchgate.net Furthermore, nickel-catalyzed arylboration of unactivated alkenes provides a route to versatile organoboron intermediates that can be further functionalized. nih.gov

Table 2: Nickel-Catalyzed Strategies for Substituted Alkene Synthesis

| Strategy | Catalyst System | Substrates | Product Type | Key Features |

|---|---|---|---|---|

| Tandem Heck/Isomerization | NHC-Ni Catalyst, Alkoxide Base | Monosubstituted α-olefins, Organohalides | Tri- and Tetrasubstituted Alkenes | Single-step conversion of simple feedstocks to complex products. nus.edu.sg |

| Benzylation/Isomerization | NHC-Ni(I) Catalyst | Terminal olefins, Benzyl chlorides | Trisubstituted trans-alkenes | Overrides substrate control for branched-selective benzylation. nih.gov |

| Arylboration | Ni Catalyst | Unactivated Alkenes, Aryl Bromides | Arylborated Alkanes | Highly stereoselective; creates versatile C-B bonds for further synthesis. nih.gov |

| Reductive Cross-Coupling | Ni Catalyst | Alkenes, Alkyl Precursors | C(sp³)-C Bonds | An established strategy for constructing valuable carbon-carbon bonds. researchgate.net |

Copper-catalyzed reactions offer an economical and efficient pathway for the difunctionalization of unsaturated bonds. A key strategy is the copper(I)-catalyzed formal carboboration of alkynes, where both a C-B bond and a C-C bond are created in a single catalytic cycle. organic-chemistry.org This method uses commercially available bis(pinacolato)diboron (B136004) and proceeds with high regioselectivity and syn-stereoselectivity to form tri- and tetrasubstituted vinylboronates. organic-chemistry.org These vinylboronate intermediates are highly versatile and can be used in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to access highly substituted alkenes. organic-chemistry.org

The carboboration process has also been extended to alkenes, enabling the formation of multisubstituted borylalkanes through regioselective carbon-boron and carbon-carbon bond formation. acs.orgacs.org The general mechanism involves the generation of a copper-boryl species, which adds across the C-C multiple bond. The resulting alkylcopper intermediate is then trapped by a carbon-based electrophile to forge the C-C bond and complete the catalytic cycle. nih.gov

Table 3: Copper-Catalyzed Carboboration for Alkene Precursor Synthesis

| Reaction | Catalyst System | Substrates | Intermediate/Product | Key Features |

|---|---|---|---|---|

| Alkyne Carboboration | Cu(I) Catalyst, Ligand (e.g., Xantphos) | Alkynes, Diboron reagent, Carbon electrophile | Tri- and Tetrasubstituted Vinylboronates | High regioselectivity; versatile intermediates for cross-coupling. organic-chemistry.org |

| Alkene Carboboration | Cu(I) Catalyst | Alkenes, Diboron reagent, Carbon electrophile | Multisubstituted Borylalkanes | Three-component coupling installs boron and carbon groups. acs.orgacs.org |

| Carbonylative Boroamidation | Cu Catalyst, Chiral Ligand | Olefins, Diboron, Hydroxylamines, CO | β-Boryl Amides | Constructs several new chemical bonds with high regioselectivity. chinesechemsoc.org |

Iron catalysts are an attractive option for C-C bond formation due to iron's low cost, low toxicity, and environmental friendliness. acs.org Iron-catalyzed reductive cross-coupling of alkyl halides with terminal arylalkynes can produce 1,2-disubstituted olefins with high Z-selectivity. acs.org This method avoids the need for sensitive organometallic reagents and employs inexpensive FeBr₂ as the catalyst. acs.org

Another powerful iron-catalyzed approach involves the cross-coupling of in situ prepared alkenylaluminum reagents with non-activated alkyl halides. The alkenylaluminum reagents are generated via hydro- or carboalumination of alkynes, and the subsequent one-pot coupling reaction proceeds regio- and stereoselectively to afford a variety of di-, tri-, and tetrasubstituted alkenes in good yields. rsc.org Iron catalysis can also be used to convert olefins to radicals for subsequent intermolecular cross-coupling, a method capable of generating quaternary carbon centers. acs.org In some cases, dual iron-nickel catalytic systems can achieve highly selective hydroarylation of olefins to form quaternary carbons. nih.gov

Table 4: Selected Iron-Catalyzed Methodologies for Olefin Synthesis

| Method | Catalyst System | Substrates | Product Type | Key Features |

|---|---|---|---|---|

| Reductive Coupling | FeBr₂, Zn (reductant) | Alkyl halides, Terminal arylalkynes | Z-1,2-disubstituted olefins | Employs inexpensive and non-toxic catalyst; high stereoselectivity. acs.org |

| Hydro/Carboalumination Coupling | Fe Catalyst | Alkynes (via alkenylaluminum), Alkyl halides | Di-, Tri-, and Tetrasubstituted Alkenes | One-pot, regio- and stereoselective synthesis. rsc.org |

| Intermolecular Olefin Coupling | Fe(dibm)₃, PhSiH₃ | Donor and Acceptor Olefins | C-C Coupled Products | Radical-based mechanism; can generate quaternary carbons. acs.org |

| Kumada Cross-Coupling | FeCl₃ or Fe(acac)₃ | Alkyl-Grignard reagents, Aryl chlorides/tosylates | Alkyl-functionalized arenes | Functional group tolerant; sustainable iron salts used. researchgate.net |

Multicatalytic Sequential Reaction Sequences for Stereocontrolled Alkene Generation

Multicatalytic sequential reactions, where two or more distinct catalytic cycles operate in the same vessel, represent a highly efficient strategy for synthesizing complex molecules like highly substituted alkenes. organic-chemistry.org These one-pot sequences eliminate the need for isolating and purifying sensitive intermediates, thereby saving time and resources. organic-chemistry.orgnih.gov

A notable example combines iridium-catalyzed isomerization of readily available allyl methyl ethers with a subsequent nickel-catalyzed cross-coupling reaction. organic-chemistry.orgnih.gov The iridium catalyst stereoselectively converts the allyl ether into a methyl vinyl ether in situ. A compatible nickel catalyst then couples this intermediate with a Grignard reagent to form the desired highly substituted alkene with excellent control over the double bond geometry. organic-chemistry.orgnih.gov A complementary system using a palladium catalyst for long-range isomerization followed by nickel-catalyzed cross-coupling has also been developed, expanding the substrate scope. organic-chemistry.org These multicatalytic approaches provide a streamlined and powerful method for accessing complex alkenes that would be difficult to prepare using conventional methods. nih.gov The development of such cooperative catalytic systems, sometimes involving rhodium, copper, and Brønsted acids, is a frontier in advancing asymmetric synthesis. acs.org

Table 5: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Bis(pinacolato)diboron |

Combined Isomerization/Cross-Coupling Approaches (e.g., Ir/Ni, Pd/Ni systems)

The synthesis of highly substituted alkenes can be achieved through multicatalytic sequential isomerization and cross-coupling reactions. acs.orgnih.gov This strategy utilizes two distinct catalysts that operate compatibly in a single pot to transform readily available starting materials into complex products.

A well-established system employs a combination of an iridium (Ir) catalyst for stereoselective isomerization and a nickel (Ni) catalyst for subsequent cross-coupling. acs.org In a potential application for synthesizing the target compound, an appropriately substituted allyl methyl ether could be isomerized by a cationic iridium catalyst to generate a reactive methyl vinyl ether intermediate in situ. This intermediate would then undergo a cross-coupling reaction with a suitable Grignard reagent, catalyzed by nickel, to form the desired tetrasubstituted double bond of this compound with a high degree of control over the geometry of the newly formed C=C bond. acs.orgnih.gov

A complementary dual-catalytic system using palladium (Pd) and nickel (Ni) has been developed for substrates where the double bond is more remote within the molecule. acs.orgnih.gov While this [Pd/Ni] system expands the scope of applicable starting materials, it has been noted to provide a lower level of stereocontrol compared to the Ir/Ni system. nih.gov The choice of Grignard reagent is versatile, allowing for the formation of both C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. acs.org

| Catalyst System | Function | Key Features | Stereocontrol |

| [Ir/Ni] | Isomerization of allyl methyl ethers and subsequent cross-coupling. acs.org | Compatible with sensitive functional groups; versatile olefin substitution patterns. acs.orgnih.gov | High control of C=C bond geometry. acs.org |

| [Pd/Ni] | Isomerization of alkenyl methyl ethers with a remote C=C bond, followed by cross-coupling. nih.gov | Expands substrate scope to include remote double bonds. nih.gov | Lower level of stereocontrol. nih.gov |

Olefination Reactions for Accessing Highly Substituted Alkenes

Metal-free approaches offer an alternative for constructing sterically congested alkenes. One such method is the sulfur-mediated olefination of N-tosylhydrazones. nih.gov This procedure can be adapted for either the homocoupling or the selective cross-coupling of alkylidene units derived from N-tosylhydrazones. To synthesize this compound, one could envision a cross-coupling reaction between the N-tosylhydrazones derived from 3,4-dimethylpentan-2-one.

The reaction typically proceeds using inexpensive and benign additives like elemental sulfur and potassium carbonate. nih.gov Mechanistic studies have identified key intermediates in the reaction pathway, including a diazo compound, a thioketone, and a thiirane. nih.gov This method is particularly advantageous as it avoids the use of hazardous reagents like metal-organic compounds, which are often required in other methods to overcome the high activation energies associated with forming sterically hindered double bonds. nih.gov

Regio- and Stereoselective Alkyne Hydroalkylation Strategies

Hydroalkylation of internal alkynes represents a direct and powerful method for assembling trisubstituted and tetrasubstituted alkenes. researchgate.net The primary challenge in the hydroalkylation of internal alkynes is controlling the regioselectivity of the addition. researchgate.net To synthesize this compound, the logical precursor would be 3,4,7,8-tetramethyldec-5-yne.

Several catalytic systems have been developed to address this challenge:

Nickel-catalyzed hydroalkylation has been shown to proceed with high levels of regio- and enantioselectivity, utilizing alkyl radical sources derived from amino acid derivatives. nih.gov This approach allows for the modular construction of complex allylic structures under mild conditions. nih.gov

Copper hydride-catalyzed methods have been successfully employed for the synthesis of Z-configured trisubstituted alkenes with high stereo- and regioselectivity. nih.gov The choice of ligand is critical, with bulky phosphine (B1218219) ligands like DTBM-dppf proving optimal by accelerating the hydrocupration step. nih.gov

Directing Group Strategies can be used to overcome regioselectivity issues. Using boryl groups as versatile directing elements on the alkyne allows for controlled hydroalkylation, with the boryl group being subsequently replaced in a cross-coupling reaction. researchgate.net

Reductive Elimination Approaches to Alkene Synthesis (e.g., allylic C-O bond reduction)

Reductive elimination reactions provide another pathway to alkene synthesis. A notable strategy involves the reductive cross-coupling of allylic alcohols, which entails the reduction of an allylic C-O bond. nih.gov A titanium-mediated reductive cross-coupling between allylic alcohols and vinylsilanes has been developed, which proceeds with allylic transposition to deliver products with stereodefined di- and trisubstituted olefins. nih.gov This method is particularly useful as it can establish allylic quaternary carbon centers, which are present in the this compound structure.

Another relevant approach is the nickel-catalyzed reductive coupling of alkynes and aldehydes, which produces allylic alcohols with high E/Z selectivity, regioselectivity, and enantioselectivity. organic-chemistry.org These allylic alcohol products can be key intermediates that are further transformed into the final tetrasubstituted alkene. This process merges a nickel-catalyzed oxidative cyclization with a reductive cross-electrophile coupling, expanding the scope and functional group tolerance compared to methods requiring preformed organometallic reagents. nih.gov

Stereoselective Synthesis of this compound

Control of E/Z Geometry in Tetrasubstituted Alkene Synthesis

The control of stereochemistry is a paramount challenge in the synthesis of tetrasubstituted alkenes like this compound. rsc.org Traditional olefination methods, such as the Wittig reaction, are often ineffective for producing single stereoisomers of highly substituted alkenes. rsc.org Consequently, modern catalytic methods have focused heavily on achieving high levels of stereocontrol.

The E/Z designation system, which uses the Cahn-Ingold-Prelog priority rules, is essential for unambiguously describing the geometry of trisubstituted and tetrasubstituted double bonds. pressbooks.publibretexts.org If the higher-ranked groups on each carbon of the double bond are on the same side, the configuration is Z (from the German zusammen, meaning "together"). If they are on opposite sides, the configuration is E (from the German entgegen, meaning "opposite"). pressbooks.pub

Several of the aforementioned synthetic strategies offer excellent control over E/Z geometry:

Isomerization/Cross-Coupling: The [Ir/Ni] dual catalytic system provides high stereocontrol over the final alkene product. acs.org

Alkyne Difunctionalization: A nickel-catalyzed method for the simultaneous addition of aryl and acyl groups across an internal alkyne has been shown to proceed with exclusive Z-selectivity. The steric and electronic properties of the phosphine ligands on the nickel catalyst are crucial for achieving this high level of regio- and stereocontrol. rsc.org

Alkyne Hydroalkylation: Copper hydride-catalyzed hydroalkylation of internal alkynes can yield Z-configured trisubstituted alkenes with complete selectivity. nih.gov Similarly, specific palladium-catalyzed hydroalkylation methods using hydrazones as both alkylation reagents and hydrogen donors also form (Z)-alkenes with high selectivity. researchgate.net

The table below summarizes the stereochemical outcomes of selected modern synthetic methods applicable to tetrasubstituted alkene synthesis.

| Method | Catalyst/Reagent | Typical Stereoselectivity | Reference |

| Isomerization/Cross-Coupling | [Ir/Ni] | High stereocontrol | acs.org |

| Alkyne Aryl-acylation | Ni-catalyzed | Exclusive Z-selectivity | rsc.org |

| Alkyne Hydroalkylation | Copper Hydride | Complete Z-selectivity (for trisubstituted) | nih.gov |

| Alkyne Hydroalkylation | Pd-catalyzed with hydrazones | High Z-selectivity | researchgate.net |

Diastereoselective and Enantioselective Formation of Chiral Centers at C3, C4, C7, and C8

The synthesis of molecules with multiple stereocenters, such as this compound, presents a significant challenge in organic chemistry, requiring precise control over the spatial arrangement of atoms. dicp.ac.cn Methodologies to achieve such control often involve the use of chiral catalysts, auxiliaries, or reagents to influence the stereochemical outcome of key bond-forming reactions. acs.orgnih.gov These approaches are fundamental to creating enantiomerically pure compounds, which is often crucial for their biological activity. nih.gov

Despite the general advancements in stereoselective synthesis, including techniques like catalytic asymmetric hydrogenation, Sharpless asymmetric epoxidation, and Evans asymmetric aldol (B89426) reactions, their specific application to the synthesis of this compound is not documented. rsc.org The literature on related structures, such as various insect pheromones, highlights the importance of stereochemistry and the sophisticated synthetic strategies employed to control it. wikipedia.orgscienceopen.com However, a direct extrapolation of these methods to the target compound without experimental validation would be speculative.

Consequently, there are no detailed research findings, reaction conditions, yields, or diastereomeric/enantiomeric excess values to report in the context of the diastereoselective and enantioselective formation of the chiral centers at C3, C4, C7, and C8 of this compound. The absence of such data in the scientific domain prevents the construction of data tables and a detailed discussion of synthetic strategies for this specific molecule. Further research would be necessary to develop and document methodologies for the stereocontrolled synthesis of this compound.

Advanced Spectroscopic Characterization of 3,4,7,8 Tetramethyldec 5 Ene

Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides profound insights into the molecular structure of a compound by examining the vibrations of its constituent atoms. For 3,4,7,8-Tetramethyldec-5-ene, both Infrared (IR) and Raman spectroscopy are invaluable tools for characterizing its key functional groups, particularly the central carbon-carbon double bond.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique fingerprint of the molecule, revealing the presence of specific functional groups.

In the case of this compound, a tetrasubstituted alkene, the IR spectrum is notable for both the presence and absence of certain characteristic peaks. Due to the symmetry and the lack of a significant change in dipole moment during the vibration of the C=C bond in a symmetrically substituted alkene, the C=C stretching absorption is typically weak and may be difficult to observe. wikipedia.orgre3data.org Generally, for tetrasubstituted alkenes, this peak is expected to appear in the range of 1680-1665 cm⁻¹. bioregistry.io

A key feature in the IR spectrum of this compound is the absence of =C-H stretching and bending vibrations. wikipedia.org Tetrasubstituted alkenes lack hydrogen atoms directly attached to the double-bonded carbons, and therefore, the characteristic =C-H stretching bands typically seen between 3100 and 3000 cm⁻¹ are not present. re3data.orglibretexts.org Similarly, the out-of-plane (oop) bending vibrations for C=C-H bonds, which are strong and informative for other alkene substitution patterns, are also absent. cornell.edu

The spectrum is dominated by absorptions arising from the numerous C-H bonds within the methyl and ethyl groups of the decane (B31447) backbone. Strong C-H stretching vibrations are expected in the 2960-2850 cm⁻¹ region, which is characteristic of alkanes. libretexts.orgwisc.edu Additionally, C-H bending vibrations for the methyl (CH₃) and methylene (B1212753) (CH₂) groups will be present in the fingerprint region, typically around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl rock). re3data.org

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |

| C-H Stretch (sp³ C-H) | 2960 - 2850 | Strong | Arises from the methyl and methylene groups in the alkyl chains. |

| C=C Stretch | 1680 - 1665 | Weak to very weak | Characteristic of a tetrasubstituted alkene. The intensity is low due to the symmetry of the substitution, resulting in a small change in the dipole moment. bioregistry.io |

| CH₂ Bending (Scissoring) | ~1465 | Medium | Bending vibration of the methylene groups in the alkyl chains. |

| CH₃ Bending (Asymmetric) | ~1450 | Medium | Asymmetric bending vibration of the methyl groups. |

| CH₃ Bending (Symmetric - "Umbrella") | ~1375 | Medium | Symmetric bending vibration of the methyl groups. |

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds, making it an excellent complementary technique to IR spectroscopy for the characterization of alkenes.

The C=C stretching vibration in symmetrically substituted alkenes, which is often weak in the IR spectrum, typically produces a strong and easily identifiable signal in the Raman spectrum. This is because the polarizability of the C=C bond changes significantly during the stretching vibration, a key requirement for a Raman-active mode. For this compound, a strong Raman band is predicted in the 1680-1660 cm⁻¹ region, corresponding to the C=C stretch.

Similar to the IR spectrum, the Raman spectrum will also exhibit strong signals corresponding to the C-H stretching and bending vibrations of the alkyl portions of the molecule. The symmetric C-C stretching modes of the alkyl chains are also expected to be Raman active and will appear in the fingerprint region of the spectrum.

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity | Notes |

| C-H Stretch (sp³ C-H) | 2960 - 2850 | Strong | Corresponds to the stretching vibrations of the numerous C-H bonds in the alkyl groups. |

| C=C Stretch | 1680 - 1660 | Strong | The C=C stretching mode in a tetrasubstituted alkene is highly polarizable and thus gives a strong Raman signal, making it a key diagnostic peak for the presence of the double bond. |

| CH₂/CH₃ Bending | 1470 - 1370 | Medium to Strong | A complex region of signals arising from the various bending and deformation modes of the methyl and methylene groups. |

| C-C Stretch (Alkyl) | 1300 - 800 | Medium | Stretching vibrations of the carbon-carbon single bonds within the decane backbone. |

Stereochemical and Conformational Analysis of 3,4,7,8 Tetramethyldec 5 Ene

Investigation of E/Z Isomerism at the Dec-5-ene Double Bond

The carbon-carbon double bond at the C5 position of 3,4,7,8-tetramethyldec-5-ene is a key structural feature that introduces the possibility of geometric isomerism. Due to the restricted rotation around the π-bond, the substituents on the doubly bonded carbons can be arranged in two different spatial orientations, leading to the formation of E (entgegen) and Z (zusammen) isomers. studymind.co.uk

The relative stability of the E and Z isomers of this compound is primarily dictated by steric hindrance between the bulky substituent groups attached to the C5 and C6 carbons. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E/Z configuration by ranking the substituents on each carbon of the double bond based on atomic number. youtube.comlibretexts.org

For this compound, the substituents on C5 are a hydrogen atom and a 3,4-dimethylpentyl group. The substituents on C6 are a hydrogen atom and a 2,3-dimethylbutyl group. According to the CIP rules, the alkyl groups have a higher priority than the hydrogen atoms.

Z-isomer: In the Z-isomer, the two higher-priority alkyl groups are on the same side of the double bond. This arrangement leads to significant steric repulsion between these bulky groups, resulting in a higher energy and less stable conformation.

E-isomer: In the E-isomer, the two higher-priority alkyl groups are on opposite sides of the double bond. This trans arrangement minimizes steric strain, leading to a lower energy state and greater stability compared to the Z-isomer. leah4sci.com

Table 1: Cahn-Ingold-Prelog Priority Assignments for Substituents at the Dec-5-ene Double Bond

| Carbon | Substituent | Priority |

| C5 | -CH(CH₃)CH(CH₃)CH₂CH₃ | High |

| -H | Low | |

| C6 | -CH(CH₃)CH(CH₃)CH₂CH₃ | High |

| -H | Low |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for distinguishing between the E and Z isomers of this compound.

¹H NMR Spectroscopy: The coupling constants (J-values) between the vinylic protons on C5 and C6 are characteristically different for E and Z isomers. In the E-isomer, the vinylic protons are in a trans configuration, which typically results in a larger coupling constant (around 12-18 Hz). In contrast, the cis arrangement of the vinylic protons in the Z-isomer leads to a smaller coupling constant (usually in the range of 6-12 Hz). The chemical shifts of the protons adjacent to the double bond may also differ due to the different steric environments in the two isomers.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms of the double bond and the adjacent carbons can also vary between the E and Z isomers due to differences in steric compression. Generally, the carbons in the more sterically hindered Z-isomer will exhibit upfield shifts (lower ppm values) compared to the E-isomer.

IR Spectroscopy: The C=C stretching vibration in the IR spectrum can sometimes be used to differentiate between geometric isomers. The trans C=C stretch in the E-isomer is often weaker or absent due to a lack of a significant change in the dipole moment during the vibration. The cis C=C stretch in the Z-isomer is typically more intense.

Chirality and Diastereomerism at the C3, C4, C7, and C8 Positions

The presence of four stereogenic centers at positions C3, C4, C7, and C8 in this compound gives rise to a significant number of stereoisomers. Each of these carbon atoms is bonded to four different groups, making them chiral.

With four chiral centers, the maximum number of possible stereoisomers is 2⁴ = 16. These stereoisomers exist as a set of enantiomeric pairs and diastereomers. The absolute configuration of each stereocenter is designated as either R (rectus) or S (sinister) based on the Cahn-Ingold-Prelog priority rules.

The sixteen possible stereoisomers are a result of the different combinations of R and S configurations at the four chiral centers. For example, the (3R, 4R, 7R, 8R) and (3S, 4S, 7S, 8S) isomers are an enantiomeric pair. In contrast, the (3R, 4R, 7R, 8R) and (3R, 4S, 7R, 8S) isomers are diastereomers, as they are stereoisomers that are not mirror images of each other.

Table 2: Examples of Stereoisomeric Combinations for this compound

| Stereoisomer | Configuration at C3 | Configuration at C4 | Configuration at C7 | Configuration at C8 | Relationship to (3R, 4R, 7R, 8R) |

| 1 | R | R | R | R | Identical |

| 2 | S | S | S | S | Enantiomer |

| 3 | R | S | R | R | Diastereomer |

| 4 | S | R | S | S | Diastereomer |

Diastereomers have different physical and chemical properties, which allows for their separation using standard laboratory techniques. These differences arise from the distinct three-dimensional arrangements of the atoms, leading to variations in intermolecular interactions.

Common separation strategies for diastereomers include:

Chromatography: Techniques such as column chromatography and gas chromatography can be effective in separating diastereomers due to their different affinities for the stationary phase.

Crystallization: Fractional crystallization can be employed to separate diastereomers based on their differing solubilities in a particular solvent.

Chiral Chromatography: While primarily used for separating enantiomers, chiral chromatography can also be used to separate diastereomers.

The separation of the enantiomeric pairs requires the use of a chiral environment. This can be achieved through the use of a chiral stationary phase in chromatography or by derivatizing the enantiomers with a chiral resolving agent to form diastereomeric salts, which can then be separated by conventional methods.

Conformational Landscape and Dynamics

The most significant conformational flexibility arises from the rotation around the C-C single bonds within the alkyl side chains. For instance, rotation around the C3-C4 bond and the C7-C8 bond will lead to different staggered and eclipsed conformations. The staggered conformations are energetically more favorable as they minimize torsional strain by maximizing the distance between the substituent groups.

The presence of bulky methyl and ethyl groups will lead to significant steric interactions in certain conformations. The most stable conformers will be those that minimize these steric clashes. For example, an anti-periplanar arrangement of the largest groups around a C-C bond is generally the most stable conformation.

The conformational dynamics of the molecule, including the rates of interconversion between different conformers, can be studied using techniques such as variable-temperature NMR spectroscopy.

Rotational Isomerism Around C-C Single Bonds Adjacent to the Double Bond and Chiral Centers

The most significant conformational flexibility in this compound arises from rotation around the C4-C5 and C6-C7 single bonds. These bonds connect the sp³-hybridized chiral carbons (C4 and C7) to the sp²-hybridized carbons of the central alkene. The rotation around these bonds gives rise to various rotational isomers, or rotamers, with distinct energies and populations.

The stability of these rotamers is largely dictated by a phenomenon known as allylic strain (or A¹,³ strain). This type of strain is a steric repulsion between substituents on the first and third atoms of an allylic system (C1-C2=C3). In this compound, considering the C4-C5=C6 fragment, the substituents on C4 (a hydrogen, a methyl group, and an ethyl group) interact with the substituent on C6 (a hydrogen) and the rest of the alkyl chain. To minimize this steric repulsion, the molecule will preferentially adopt a conformation where the smallest substituent on the chiral carbon (in this case, hydrogen) is oriented to eclipse the double bond. youtube.com This places the bulkier methyl and ethyl groups away from the plane of the alkene, reducing steric clash.

Consequently, rotation around the C4-C5 bond is not free but is characterized by distinct energy minima and maxima. The low-energy conformations arise when one of the allylic substituents eclipses the double bond. bham.ac.uk The most stable rotamer will be the one that minimizes the most significant steric interactions.

| Rotamer | Group Eclipsing C5=C6 Double Bond | Key Dihedral Angle (Group-C4-C5=C6) | Relative Energy (kJ/mol) | Primary Strain Type |

|---|---|---|---|---|

| A (Most Stable) | Hydrogen | ~0° | 0 | Minimized A¹,³ Strain |

| B | Methyl Group | ~120° | ~8-12 | A¹,³ Strain (Methyl vs. C6-H) |

| C | Ethyl Group | ~240° | ~10-15 | A¹,³ Strain (Ethyl vs. C6-H) |

Steric Hindrance and Non-Bonded Interactions (e.g., Gauche Interactions)

Steric hindrance is a critical factor governing the conformational landscape of this compound. wikipedia.org It arises from the repulsive forces between non-bonded atoms or groups that are brought into close proximity. wikipedia.org In this molecule, steric hindrance manifests primarily as allylic strain and gauche interactions.

As discussed, A¹,³ strain forces the substituents around the C4 and C7 chiral centers to adopt specific orientations relative to the central double bond. The interaction between the methyl group on C4 and the vinyl hydrogen on C6, and similarly between the methyl group on C7 and the vinyl hydrogen on C5, are significant destabilizing factors in conformations where these groups are proximate.

Application of Newman Projections and Potential Energy Surface Analysis

Newman projections are an invaluable tool for visualizing the conformational isomers resulting from bond rotation. libretexts.orgchemistrysteps.com By looking down the C4-C5 bond, we can clearly depict the spatial relationship between the substituents on the chiral C4 carbon (front atom) and the C5 carbon of the double bond (back atom).

In the Newman projection for this compound along the C4-C5 axis, the front carbon (C4) has three substituents: a hydrogen, a methyl group, and an ethyl group. The back carbon (C5) has two substituents: the C6 atom of the double bond and the rest of the decene chain. The staggered conformations, where the dihedral angles between substituents are 60°, are the energy minima, while the eclipsed conformations are energy maxima. libretexts.org

A potential energy surface (PES) can be plotted to represent the energy of the molecule as a function of the dihedral angle of rotation around the C4-C5 bond. This plot would show energy valleys corresponding to the stable staggered conformers and energy peaks for the unstable eclipsed transition states. youtube.com Due to allylic strain, the valleys would not be of equal depth. The conformation where the small hydrogen atom on C4 is aligned with the double bond would represent the global minimum on this surface.

| Dihedral Angle (H-C4-C5=C6) | Conformation Type | Relative Potential Energy | Description |

|---|---|---|---|

| 0° | Staggered (Eclipsing H) | Minimum (Most Stable) | The smallest group (H) eclipses the double bond, minimizing A¹,³ strain. |

| 60° | Eclipsed | Maximum | Transition state between staggered forms. High torsional and steric strain. |

| 120° | Staggered (Eclipsing CH₃) | Local Minimum | Methyl group eclipses the double bond, inducing moderate A¹,³ strain. |

| 180° | Eclipsed | Maximum | Transition state with significant steric repulsion. |

This detailed conformational analysis, based on established principles of stereochemistry, allows for a robust prediction of the preferred three-dimensional structure of this compound, even in the absence of direct experimental data.

Reactivity and Reaction Mechanisms of 3,4,7,8 Tetramethyldec 5 Ene

Pericyclic Reactions: The Ene Reaction

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.org This concerted reaction results in the formation of a new sigma bond, the migration of the double bond, and a 1,5-hydrogen shift. wikipedia.org Given the presence of multiple allylic hydrogens in 3,4,7,8-tetramethyldec-5-ene, it is theoretically capable of participating in ene reactions.

Uncatalyzed Thermal Ene Reactions with the Dec-5-ene Moiety

Thermal ene reactions typically require high temperatures to overcome the activation energy barrier. wikipedia.org The rate and feasibility of an uncatalyzed thermal ene reaction involving this compound would be significantly influenced by the steric hindrance around the double bond and the allylic hydrogens. The bulky methyl and ethyl groups surrounding the dec-5-ene moiety could impede the approach of an enophile, potentially requiring harsh reaction conditions. The success of such a reaction would largely depend on the steric accessibility of the allylic hydrogens. Generally, the order of reactivity for the abstracted hydrogen atom in thermal ene reactions is primary > secondary > tertiary. wikipedia.org

Lewis Acid-Catalyzed Ene Reactions and Their Enhanced Reactivity and Selectivity

Lewis acids are known to catalyze ene reactions, often leading to significantly increased reaction rates and allowing for milder reaction conditions. nih.gov A Lewis acid can coordinate to the enophile, making it more electron-deficient and thus more reactive. For a sterically hindered alkene like this compound, Lewis acid catalysis could be crucial for promoting an ene reaction that might otherwise be sluggish. The choice of Lewis acid would be critical, as it must be able to effectively activate the enophile without causing undesired side reactions such as isomerization of the alkene. wikipedia.org The use of a Lewis acid could also enhance the regioselectivity and stereoselectivity of the reaction. organic-chemistry.org

Regioselectivity and Stereospecificity in Ene Reaction Pathways

The regioselectivity of the ene reaction is determined by which allylic hydrogen is abstracted. In an unsymmetrical alkene like this compound, there are multiple non-equivalent allylic hydrogens, leading to the possibility of different regioisomers. saskoer.ca Steric factors are expected to play a significant role in determining which allylic proton is most accessible for abstraction.

The ene reaction is stereospecific, meaning the stereochemistry of the starting materials dictates the stereochemistry of the products. masterorganicchemistry.com The reaction proceeds through a concerted, cyclic transition state, and the relative orientation of the substituents in this transition state determines the stereochemical outcome. nih.gov For this compound, which has chiral centers, the stereochemistry of the ene, the enophile, and the catalyst (if used) would all influence the stereochemistry of the final product.

Mechanism and Transition State Analysis of Ene Reactions

The mechanism of the ene reaction is generally considered to be a concerted pericyclic process. wikipedia.org Computational studies, such as Density Functional Theory (DFT) calculations, have been used to analyze the transition state of ene reactions. wikipedia.org The transition state is typically described as having a six-membered, cyclic arrangement of the participating atoms. nih.gov The geometry of this transition state, whether it is more "early" or "late," and the degree of bond formation and breaking, can be influenced by factors such as the nature of the ene and enophile, and the presence of a catalyst. wikipedia.org For a sterically crowded molecule like this compound, the transition state would likely be distorted to minimize steric repulsion, which could affect the activation energy and the stereochemical outcome of the reaction.

Isomerization Processes Involving the Alkene

Alkenes can undergo isomerization reactions, which involve the migration of the double bond to a different position within the carbon skeleton. britannica.com This can occur under thermal conditions or in the presence of a catalyst, such as an acid or a transition metal complex. acs.orgspringernature.com For this compound, isomerization could lead to a mixture of other decene isomers. The thermodynamic stability of the various possible isomers would likely govern the final product distribution in an equilibrium-controlled isomerization. The tetrasubstituted nature of the double bond in this compound suggests it is relatively stable, but isomerization to other substituted alkenes is a theoretical possibility.

Addition Reactions to the Double Bond

The double bond in an alkene is a region of high electron density, making it susceptible to attack by electrophiles in addition reactions. scienceready.com.au Common addition reactions include hydrogenation, halogenation, hydrohalogenation, and hydration. utdallas.edu However, the significant steric hindrance around the double bond in this compound would be expected to dramatically reduce its reactivity towards addition reactions. The bulky substituents would shield the π-bond from the approach of reagents. While reactions may still be possible, they would likely require more forcing conditions compared to less hindered alkenes. The regioselectivity of addition reactions to unsymmetrical alkenes is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon with more hydrogen atoms. libretexts.org However, for a highly substituted alkene like this one, steric effects could dominate and lead to anti-Markovnikov addition or a mixture of products. ucalgary.ca

Stereoselective Hydrogenation

Hydrogenation of this compound involves the addition of hydrogen across the double bond, resulting in the formation of 3,4,7,8-tetramethyldecane. This reaction is typically carried out in the presence of a metal catalyst such as platinum, palladium, or nickel. The stereochemistry of the product is dependent on the catalyst and the reaction conditions.

Due to the presence of chiral centers at the 3, 4, 7, and 8 positions, the stereochemical outcome of the hydrogenation is of significant interest. The approach of the hydrogen atoms to the double bond can be influenced by the existing stereochemistry of the substrate, potentially leading to the formation of diastereomers.

Table 1: Hypothetical Stereoselectivity in the Hydrogenation of a Single Diastereomer of this compound

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Diastereomeric Excess (%) |

| Pd/C | Ethanol | 25 | 1 | 75 |

| PtO₂ | Acetic Acid | 25 | 1 | 82 |

| Rh(PPh₃)₃Cl | Toluene | 60 | 10 | 95 |

Note: The data in this table is illustrative and intended to demonstrate the concept of stereoselective hydrogenation. Actual experimental values for this compound may vary.

The mechanism of heterogeneous hydrogenation involves the adsorption of the alkene onto the surface of the metal catalyst, followed by the sequential addition of two hydrogen atoms. The face of the double bond that adsorbs to the catalyst surface will determine the stereochemistry of the final product. Steric hindrance from the methyl and isobutyl groups adjacent to the double bond would be expected to play a crucial role in directing the approach of the alkene to the catalyst surface.

Oxidation Reactions (e.g., Epoxidation, Dihydroxylation)

The electron-rich double bond of this compound is susceptible to attack by various oxidizing agents, leading to the formation of epoxides or diols.

Epoxidation: This reaction involves the addition of a single oxygen atom across the double bond to form an epoxide. Common reagents for epoxidation include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is stereospecific, with the oxygen atom adding to the same face of the double bond. The stereochemistry of the starting alkene will therefore dictate the stereochemistry of the resulting epoxide.

Dihydroxylation: Dihydroxylation is the process of adding two hydroxyl groups to the double bond, resulting in a vicinal diol. wikipedia.org This can be achieved through different reagents that lead to either syn or anti addition.

Syn-dihydroxylation: Reagents like osmium tetroxide (OsO₄) and potassium permanganate (KMnO₄) under cold, alkaline conditions result in the addition of both hydroxyl groups to the same face of the double bond. libretexts.orglibretexts.org The reaction with OsO₄ proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to give the syn-diol. libretexts.orgkhanacademy.org

Anti-dihydroxylation: This can be achieved in a two-step process involving initial epoxidation followed by acid-catalyzed ring-opening of the epoxide. The nucleophilic attack of water on the protonated epoxide occurs from the side opposite to the epoxide ring, resulting in the formation of an anti-diol. libretexts.org

Table 2: Expected Products from Oxidation of (E)-3,4,7,8-Tetramethyldec-5-ene

| Reaction | Reagent | Stereochemical Outcome | Product |

| Epoxidation | m-CPBA | Syn-addition | (5R,6R)- or (5S,6S)-5,6-epoxy-3,4,7,8-tetramethyldecane (racemic mixture) |

| Syn-dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O | Syn-addition | (5R,6S)- and (5S,6R)-3,4,7,8-tetramethyldecane-5,6-diol (meso compounds) |

| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Anti-addition | (5R,6R)- and (5S,6S)-3,4,7,8-tetramethyldecane-5,6-diol (racemic mixture) |

Note: The stereochemical outcomes are predicted based on the reaction with the (E)-isomer of a single diastereomer of the starting material. The actual product distribution may be more complex depending on the specific diastereomer of this compound used.

Hydrohalogenation and Hydration

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound proceeds via an electrophilic addition mechanism. The reaction is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, and the halide adds to the more substituted carbon, forming a more stable carbocation intermediate. masterorganicchemistry.com However, in the case of this compound, the two carbons of the double bond are equally substituted. Therefore, a mixture of two constitutional isomers would be expected.

The mechanism involves the protonation of the double bond to form a carbocation intermediate, followed by the nucleophilic attack of the halide ion. masterorganicchemistry.com Due to the potential for carbocation rearrangements, the product distribution can be complex.

Hydration: Acid-catalyzed hydration involves the addition of water across the double bond to form an alcohol. Similar to hydrohalogenation, this reaction proceeds through a carbocation intermediate and is expected to yield a mixture of two alcohol regioisomers. Oxymercuration-demercuration is an alternative method for hydration that proceeds without carbocation rearrangements and would also be expected to yield a mixture of two regioisomeric alcohols. Hydroboration-oxidation, on the other hand, results in the anti-Markovnikov addition of water, but given the symmetrical nature of the substitution around the double bond in this compound, it would also lead to a mixture of the same two alcohol products as the other hydration methods.

Reactions at the Chiral Centers and Adjacent Methyl Groups

The reactivity at the chiral centers (C3, C4, C7, and C8) and the adjacent methyl groups is generally low under standard conditions that target the double bond. These centers consist of sp³-hybridized carbon atoms with strong C-C and C-H sigma bonds.

Reactions involving these positions would typically require more forcing conditions or the use of highly reactive reagents, such as free radicals. For instance, free-radical halogenation could potentially lead to the substitution of hydrogen atoms on the methyl groups or at the chiral centers. However, such reactions are often unselective and can lead to a complex mixture of products.

The stereochemistry of the existing chiral centers would influence the stereochemical outcome of any reaction that creates a new stereocenter. For example, if a reaction were to occur at one of the chiral centers that resulted in the inversion of its configuration, a diastereomer of the original molecule would be formed.

Computational Chemistry Studies on 3,4,7,8 Tetramethyldec 5 Ene

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, based on solving the Schrödinger equation, offer a highly accurate description of molecular properties by explicitly considering the electronic structure. dtu.dkmdpi.com These methods are essential for studying aspects of 3,4,7,8-tetramethyldec-5-ene that are governed by electron distribution and bonding.

The electronic nature of the central carbon-carbon double bond in this compound is significantly influenced by its tetra-substituted environment. QM methods, such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and Møller-Plesset perturbation theory), can precisely model this. nih.govnih.gov

Calculations reveal the impact of the four alkyl groups attached to the C5=C6 double bond. These electron-donating groups can influence the π-electron density of the double bond. Steric hindrance between the bulky substituents may also lead to slight deviations from ideal sp² geometry, such as minor pyramidalization or twisting at the double bond, which in turn affects its reactivity. nih.gov High-level calculations provide accurate values for bond lengths, bond angles, and the distribution of electron density, characterized by atomic charges. nih.gov

Table 1: Calculated Electronic and Geometric Parameters for (E)-3,4,7,8-Tetramethyldec-5-ene (DFT B3LYP/6-31G)* This table presents hypothetical data representative of typical QM calculation results for a substituted alkene.

| Parameter | Value | Description |

|---|---|---|

| C5=C6 Bond Length | 1.35 Å | Slightly elongated compared to ethylene (1.33 Å) due to steric crowding and hyperconjugation. |

| C4-C5-C6 Bond Angle | 123.5° | Wider than the ideal 120° for sp² carbons, indicating steric strain from the methyl and ethyl groups. |

| C5-C6-C7 Bond Angle | 123.8° | Similar widening on the other side of the double bond. |

| Mulliken Charge on C5 | -0.18 e | Negative charge indicates electron density donation from adjacent alkyl groups. |

| Mulliken Charge on C6 | -0.19 e | Similar electron-rich character as C5. |

QM calculations are a cornerstone for elucidating reaction pathways, allowing for the characterization of reactants, products, intermediates, and, crucially, transition states. cuny.edunih.govrsc.org For this compound, a typical reaction is the electrophilic addition across the double bond.

By mapping the potential energy surface, computational methods can predict the geometry of the transition state for reactions like hydrohalogenation or hydration. youtube.comlongdom.org For this sterically hindered alkene, the calculations can determine whether the reaction proceeds through a classic carbocation intermediate or a more concerted mechanism. The activation energy (the energy difference between the reactants and the transition state) can be calculated, providing a quantitative measure of the reaction rate. nih.gov These models can also predict the regioselectivity and stereoselectivity of such additions, which are complicated by the bulky substituent groups. youtube.com

Table 2: Calculated Activation Energies for the Electrophilic Addition of HBr to (E)-3,4,7,8-Tetramethyldec-5-ene This table contains representative data illustrating how QM can be used to compare competing reaction pathways.

| Reaction Pathway | Transition State Geometry | Activation Energy (ΔE‡) | Product Stability |

|---|---|---|---|

| Path A: Protonation at C5 | Asynchronous, with C-H bond partially formed and a partial positive charge on C6. | 12.5 kcal/mol | Formation of a stable tertiary carbocation at C6. |

| Path B: Protonation at C6 | Asynchronous, with C-H bond partially formed and a partial positive charge on C5. | 12.8 kcal/mol | Formation of a similarly stable tertiary carbocation at C5. |

| Path C: Concerted Addition | Bromine atom weakly interacting with both C5 and C6 in the transition state. | 18.2 kcal/mol | Higher energy pathway, less likely to occur. |

The presence of the C5=C6 double bond allows for the existence of (E) and (Z) stereoisomers. Furthermore, the numerous single bonds in the alkyl side chains give rise to a multitude of rotational conformers. High-accuracy QM methods, particularly coupled-cluster techniques like CCSD(T), are the gold standard for calculating the relative energies of these different structures. mdpi.comnih.gov

These calculations can precisely determine the energy difference between the (E) and (Z) isomers, which is primarily dictated by the steric repulsion between the bulky substituents. In the (Z)-isomer, the two larger groups attached to the double bond are on the same side, leading to significant steric strain and a higher energy compared to the (E)-isomer. For alkanes, it is known that branched isomers are generally more stable than their linear counterparts. stackexchange.com QM can quantify these subtle energy differences for the various conformers arising from rotations around the C-C single bonds.

Table 3: Calculated Relative Energies of Stereoisomers and Selected Conformers This table shows hypothetical energy data to illustrate the relative stability of different isomers of the target molecule.

| Isomer / Conformer | Method | Relative Energy (kcal/mol) | Note |

|---|---|---|---|

| (E)-Isomer, Global Minimum | CCSD(T)/cc-pVTZ | 0.00 | Most stable conformation with staggered side chains. |

| (E)-Isomer, Conformer 2 | CCSD(T)/cc-pVTZ | +1.25 | A higher-energy rotamer with gauche interaction in one side chain. |

| (Z)-Isomer, Lowest Energy | CCSD(T)/cc-pVTZ | +4.80 | Significantly less stable than the E-isomer due to severe steric clash. |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods are highly accurate, they are computationally expensive. For studying the vast conformational landscape and dynamic behavior of a large, flexible molecule like this compound, Molecular Mechanics (MM) and Molecular Dynamics (MD) are more suitable. rsc.orgresearchgate.net These methods use classical physics and empirical force fields to model molecular behavior. nih.govyoutube.com

Molecular mechanics is ideal for rapidly evaluating the energies of thousands of different conformations. youtube.com A conformational search is a computational procedure that explores the potential energy surface of a molecule to find its low-energy arrangements. uci.edu Methods like Monte Carlo searches or systematic grid scans randomly or systematically rotate the molecule's torsion angles to generate a wide range of structures. wavefun.comnih.gov Each generated structure is then energy-minimized using a force field (e.g., MMFF94 or AMBER). nih.gov

This process identifies numerous local energy minima and, ideally, the global minimum energy conformation, which represents the most stable structure of the molecule. blogspot.com For this compound, this is crucial for understanding its ground-state geometry, which is a weighted average of all accessible low-energy conformers. nih.gov

Table 4: Representative Results from a Molecular Mechanics Conformational Search This table presents hypothetical data from a conformational search, a typical output from MM software.

| Conformer ID | Relative Energy (MMFF94, kcal/mol) | Key Dihedral Angle (C3-C4-C5-C6) | Key Dihedral Angle (C5-C6-C7-C8) | Population (300 K) |

|---|---|---|---|---|

| 1 (Global Minimum) | 0.00 | 178.5° (anti) | -179.0° (anti) | 45% |

| 2 | 0.85 | 65.2° (gauche+) | -178.8° (anti) | 20% |

| 3 | 0.90 | 177.9° (anti) | 64.5° (gauche+) | 18% |

| 4 | 1.65 | 64.9° (gauche+) | 65.1° (gauche+) | 8% |

Molecular dynamics (MD) simulations model the movement of atoms over time by solving Newton's equations of motion. semanticscholar.org An MD simulation provides a trajectory that reveals the dynamic behavior of the molecule, including bond vibrations, angle bending, and, most importantly for a flexible molecule, torsional rotations. nih.gov

By running an MD simulation of this compound (often in a simulated solvent to mimic realistic conditions), one can observe the transitions between different conformations. Analyzing the trajectory allows for the calculation of rotational energy barriers for specific single bonds and the characteristic timescales of these motions. This provides a detailed picture of the molecule's flexibility and how different parts of the structure move in relation to one another.

Table 5: Calculated Rotational Barriers from MD Simulations This table provides illustrative data on the energy required for bond rotation, as could be derived from MD simulations.

| Rotatable Bond | Rotation Type | Energy Barrier (kcal/mol) | Description |

|---|---|---|---|

| C4-C5 | anti to gauche | 3.8 | Rotation of the sec-butyl group attached to the double bond. |

| C6-C7 | anti to gauche | 3.9 | Similar rotation on the other side of the double bond. |

| C3-C4 | Staggered to Eclipsed | 4.5 | Rotation within the sec-butyl group, higher barrier due to methyl-methyl interaction. |

| C8-C9 | Staggered to Eclipsed | 3.2 | Rotation of the terminal ethyl group, a lower barrier with less steric hindrance. |

Advanced Applications of 3,4,7,8 Tetramethyldec 5 Ene in Organic Synthesis

Utility as a Chiral Building Block for Complex Molecules

There is no available information on the use of 3,4,7,8-Tetramethyldec-5-ene as a chiral building block in the synthesis of complex molecules.

Precursor in Natural Product Total Synthesis (analogous to other highly substituted alkenes)

No documented instances or analogous examples could be found where this compound has been used as a precursor in the total synthesis of natural products.

Role in the Development of New Stereoselective Carbon-Carbon Bond Forming Reactions

There is no research available detailing the role of this compound in the development of novel stereoselective carbon-carbon bond forming reactions.

Due to the absence of research and data, the creation of data tables and detailed research findings for "this compound" is not feasible. Any attempt to generate such content would be speculative and not based on factual, verifiable scientific evidence.

Future Research Directions for 3,4,7,8 Tetramethyldec 5 Ene

Exploration of Sustainable and Green Synthetic Routes

The imperative for environmentally responsible chemical manufacturing necessitates the development of green synthetic routes for compounds like 3,4,7,8-Tetramethyldec-5-ene. Traditional methods for creating complex hydrocarbons can be resource-intensive and generate substantial waste. Future research will pivot towards more sustainable practices that emphasize atom economy, energy efficiency, and the use of renewable resources.

A primary focus will be on C-H activation , a technique that allows for the direct functionalization of carbon-hydrogen bonds, bypassing the need for pre-functionalized starting materials. nih.govresearchgate.net This approach is inherently step- and atom-economic, reducing waste and simplifying synthetic sequences. acs.org The development of catalytic systems using earth-abundant metals and greener solvents will be crucial for making these processes industrially viable. nih.govrsc.org Furthermore, exploring biocatalytic pathways using enzymes offers a highly selective and environmentally benign alternative for synthesizing complex branched-chain molecules. nih.gov The use of renewable feedstocks, potentially derived from biomass, also presents a promising avenue for reducing the carbon footprint associated with the synthesis of such hydrocarbons. researchgate.net

| Synthetic Strategy | Traditional Approach | Proposed Green Approach | Key Advantages of Green Approach |

| Starting Materials | Often petroleum-derived, pre-functionalized | C-H activation of simple alkanes; biomass feedstocks | Reduced reliance on fossil fuels; fewer synthetic steps. acs.org |

| Catalysts | Stoichiometric reagents, precious metals | Recyclable earth-abundant metal catalysts; biocatalysts. rsc.orgnih.gov | Lower cost, reduced toxicity, and improved catalyst lifecycle. |

| Solvents | Volatile organic compounds (VOCs) | Supercritical fluids, ionic liquids, water, or solvent-free conditions. rsc.org | Minimized environmental pollution and health hazards. |

| Byproducts | Significant inorganic salt and organic waste | Minimal byproducts (e.g., water) | Higher atom economy and lower environmental factor (E-factor). |

Discovery of Novel Catalytic Systems for Enhanced Stereocontrol

The molecular structure of this compound contains multiple stereocenters, making the control of its three-dimensional arrangement a formidable synthetic challenge. The development of novel catalytic systems capable of precise stereocontrol is essential for synthesizing specific isomers and understanding their unique properties.

Asymmetric catalysis will be at the forefront of this research, employing chiral transition-metal complexes, organocatalysts, and engineered enzymes to guide the formation of desired stereoisomers with high enantioselectivity and diastereoselectivity. researchgate.net Modern catalysis has seen tremendous success in creating complex chiral molecules, which is vital in fields from pharmaceuticals to materials science. acs.org For a molecule with multiple chiral centers and a central double bond like this compound, catalysts that can control both the configuration of the stereocenters and the geometry of the alkene are highly sought after. nih.govnih.gov Research into rhodium- and iridium-based catalysts, for example, has shown great promise in the asymmetric synthesis of complex chiral structures. nih.govmdpi.com

Advanced Machine Learning Applications in Conformational and Reaction Pathway Predictions

| Computational Task | Traditional Method | Machine Learning Approach | Potential Impact |

| Conformational Search | Molecular mechanics, DFT scans | ML-driven molecular dynamics (e.g., ANI-2X potential). nih.gov | Orders-of-magnitude speed increase; more thorough exploration of conformational space. chemrxiv.org |

| Reaction Prediction | Expert intuition, literature search | Neural networks trained on vast reaction databases. aiche.orgrsc.org | Accelerated discovery of new reactions; reduced trial-and-error in the lab. |

| Retrosynthesis Planning | Manual disconnection by chemists | AI-powered retrosynthesis tools. chemcopilot.com | Unbiased and novel synthetic routes; significant time savings in planning. |

| Property Prediction | Experimental measurement, QSPR | Graph neural networks, regression models. aps.org | Rapid screening of virtual isomers for desired properties before synthesis. |

Investigation of Solid-State Properties and Crystal Engineering of Stereoisomers

The solid-state behavior of a molecule, including its melting point and crystal structure, is highly dependent on its specific stereoisomerism. researchgate.netnih.gov Investigating the solid-state properties of the different stereoisomers of this compound could reveal fascinating structure-property relationships. As a long-chain, branched hydrocarbon, its packing in the solid state will be influenced by subtle intermolecular forces. wou.edulibretexts.orgtutorchase.com

Crystal engineering aims to control the arrangement of molecules in a crystal lattice to achieve desired material properties. acs.org By systematically crystallizing individual stereoisomers of this compound, researchers can study how changes in stereochemistry affect crystal packing. nih.gov Techniques like single-crystal X-ray diffraction will be indispensable for determining the precise three-dimensional arrangement of atoms. This fundamental knowledge is the first step toward designing molecular solids with tailored thermal or mechanical properties.

Potential in Materials Science beyond traditional organic synthesis

The unique branched structure of this compound suggests potential applications in materials science that extend beyond its role as a simple organic molecule. The central double bond provides a reactive handle for polymerization, a process that links many small molecules (monomers) into a large chain (a polymer). wou.edubritannica.com

The incorporation of the bulky, branched alkyl groups from this compound into a polymer backbone could lead to materials with novel properties. For example, the branching might disrupt polymer chain packing, leading to materials with lower density, increased solubility, or modified mechanical characteristics. Such polymers could find use as additives in lubricants, specialty plastics, or as components in advanced composite materials. Further functionalization of the alkene could also transform it into a building block for more complex functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.